2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide
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Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide is a complex organic compound featuring a triazole ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation . The pyrrole ring is then introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a suitable pyrrole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, the triazole ring can act as a competitive inhibitor of certain enzymes, disrupting their normal function. The compound may also interact with cellular pathways, leading to changes in cell behavior or viability .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with applications in materials science and medicinal chemistry.
Uniqueness
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide is unique due to its dual-ring structure, combining both triazole and pyrrole rings.
Properties
Molecular Formula |
C11H13N7OS |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C11H13N7OS/c1-5-6(2)14-9(7(5)3-12)15-8(19)4-20-11-16-10(13)17-18-11/h14H,4H2,1-2H3,(H,15,19)(H3,13,16,17,18) |
InChI Key |
NNHWWRXYZSDBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NNC(=N2)N)C |
Origin of Product |
United States |
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